![molecular formula C9H14O B12277456 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one](/img/structure/B12277456.png)
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one is an organic compound that belongs to the family of bicyclic bridged compounds. This compound is characterized by its unique bicyclo[1.1.1]pentane framework, which consists of three interconnected rings of four carbon atoms each. The compound’s structure imparts significant strain, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
The synthesis of 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one typically involves the following methods:
Carbene Insertion: One of the primary methods for synthesizing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: Another practical and scalable method involves radical or nucleophilic addition across the central bond of [1.1.1]propellane.
These methods are favored due to their efficiency and scalability, making them suitable for both laboratory and industrial production.
Analyse Chemischer Reaktionen
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying strain effects and reactivity.
Wirkmechanismus
The mechanism by which 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites, influencing the activity of enzymes, receptors, or other proteins. This interaction can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes .
Vergleich Mit ähnlichen Verbindungen
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, used as a bioisostere for phenyl rings.
Bicyclo[1.1.1]pentylamine: A derivative used in the synthesis of antibacterial agents and click chemistry applications.
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate: A precursor for various substituted BCP frameworks.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Eigenschaften
Molekularformel |
C9H14O |
|---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-(1-bicyclo[1.1.1]pentanyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H14O/c1-6(2)8(10)9-3-7(4-9)5-9/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
GSNBDFQXZDJAQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C12CC(C1)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


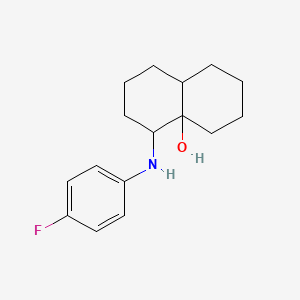
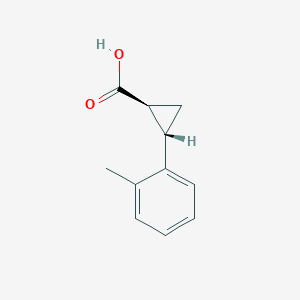
![4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12277381.png)

![2-[(4-Bromophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12277393.png)
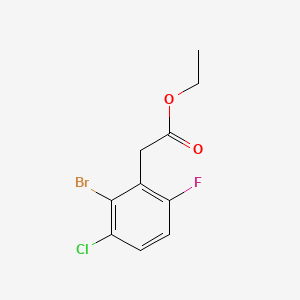
![2-{[(3,4-difluorophenyl)methyl]sulfanyl}-3-(2,5-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12277400.png)
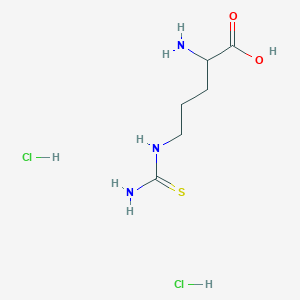
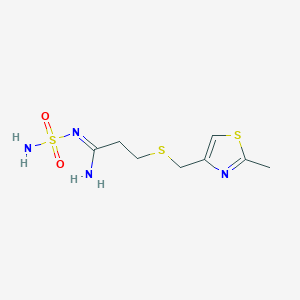
![10,13-Dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12277419.png)

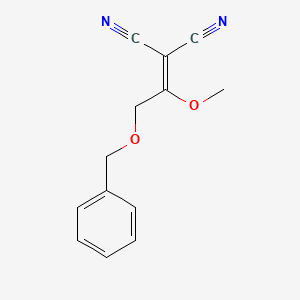
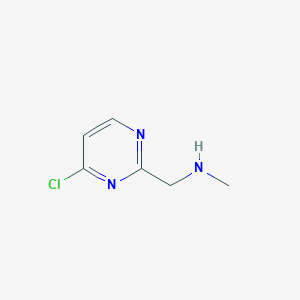
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B12277441.png)
